molecular formula C7H16O2 B1582944 1,2-Heptanediol CAS No. 3710-31-4

1,2-Heptanediol

Cat. No.: B1582944
CAS No.: 3710-31-4
M. Wt: 132.2 g/mol
InChI Key: GCXZDAKFJKCPGK-UHFFFAOYSA-N
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Description

1,2-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

1,2-Heptanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: It serves as a stabilizer in biological assays and as a component in the formulation of biological buffers.

    Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.

    Industry: It is employed in the production of cosmetics, personal care products, and as a plasticizer in polymer manufacturing.

Safety and Hazards

1,2-Heptanediol is a chemical that should be handled with care. It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Symrise, a global company, has introduced a green version of the 1,2-alkanediol mixture, SymDiol® 68 green, to the market . This product consists of two 100% green 1,2-alkanediols, caprylyl glycol and 1,2-hexanediol . It is water-soluble, cold processable, and features clear, colorless, and nearly odorless characteristics . This development sets a new milestone in the market for green products .

Mechanism of Action

Target of Action

1,2-Heptanediol, also known as heptane-1,2-diol, is a multifunctional ingredient used in the cosmetic industry . It primarily targets the skin and hair, where it acts as an emollient and a humectant . This means that this compound helps to soften the skin and hair, and also retains moisture, thereby preventing dryness and flaking .

Mode of Action

This compound interacts with the skin and hair by forming a protective barrier that helps to lock in moisture . Additionally, this compound has antimicrobial properties, which means it can inhibit the growth of microorganisms in cosmetic formulations, thereby acting as a preservative .

Biochemical Pathways

For instance, by retaining moisture in the skin, this compound can help maintain the integrity of the skin barrier, which is crucial for protecting the body from external threats like pathogens and environmental irritants .

Result of Action

The action of this compound results in improved skin and hair health. By providing hydration and softening the skin and hair, it helps to improve their texture and appearance . Its antimicrobial properties also contribute to the preservation of cosmetic products, preventing microbial contamination and spoilage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like temperature and pH could potentially affect its stability and effectiveness. Moreover, the presence of other ingredients in a formulation can also impact the performance of this compound. For example, it has been suggested that this compound can enhance the effectiveness of antioxidants, reduce malodor, and support product protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Heptanediol can be synthesized through several methods. One common synthetic route involves the reduction of heptanoic acid or its derivatives. For example, the reduction of heptanoic acid esters using lithium aluminum hydride (LiAlH₄) in anhydrous conditions can yield this compound. Another method involves the hydroformylation of hexene followed by hydrogenation.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Heptanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of heptane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Heptanoic acid.

    Reduction: Heptane.

    Substitution: Chlorinated heptane derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2-Hexanediol: Similar in structure but with one less carbon atom.

    1,2-Octanediol: Similar in structure but with one more carbon atom.

    1,2-Pentanediol: Similar in structure but with two fewer carbon atoms.

Uniqueness

1,2-Heptanediol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it a versatile compound with balanced hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications compared to its shorter or longer chain analogs.

Properties

IUPAC Name

heptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXZDAKFJKCPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958269
Record name Heptane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-31-4
Record name 1,2-Heptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Heptanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Heptanediol
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Synthesis routes and methods

Procedure details

A solution of the title B ketal (1.87 g, 11.8 mmol) in methanol (30 ml) and concentrated HCl (2.5 ml) was stirred at room temperature 3 hours. The solution was basified by adding concentrated NH4OH solution (10 ml) and the solvent was removed in vacuo. Saturated NaCl solution (50 ml) was added to the residue and the product was extracted into ether (4×50 ml). The combined ether extracts were washed with saturated NaCl solution (50 ml), dried (MgSO4) and freed of solvent in vacuo leaving the title C diol as a yellow oil (1.13 g, 81%) 13-C NMR consistent. TLC:silica gel, Et2O, vanillin, Rf =0.25.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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